4-(2,2-二氟乙氧基)苯硼酸

描述

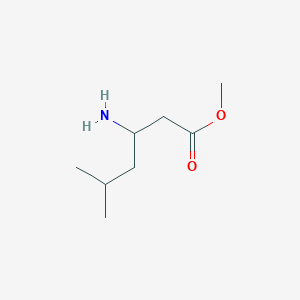

“4-(2,2-Difluoroethoxy)phenylboronic acid” is a boronic acid derivative with a phenyl group and a 2,2-difluoroethoxy group attached to the boron atom . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of “4-(2,2-Difluoroethoxy)phenylboronic acid” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methyltetrahydrofuran. The reaction system is cooled to -15 °C and isopropylmagnesium chloride in tetrahydrofuran is added dropwise. The reaction is kept at a low temperature for 1 hour. After completion of the reaction, aqueous hydrochloric acid solution is added to terminate the reaction and the mixture is thoroughly stirred. The aqueous phase is extracted with methyltetrahydrofuran. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate and concentrated to give the crude product of 2-(2,2,2-trifluoroethoxy) phenylboronic acid .Molecular Structure Analysis

The molecular formula of “4-(2,2-Difluoroethoxy)phenylboronic acid” is C8H8BF3O3 and its molecular weight is 219.95 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “4-(2,2-Difluoroethoxy)phenylboronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

“4-(2,2-Difluoroethoxy)phenylboronic acid” is a solid substance with a predicted density of 1.35±0.1 g/cm3. It has a predicted boiling point of 297.1±50.0 °C and a melting point of 191-194℃ .科学研究应用

催化和有机合成

苯硼酸,包括类似于4-(2,2-二氟乙氧基)苯硼酸的衍生物,在催化过程和有机合成中发挥着至关重要的作用。例如,2,4-双(三氟甲基)苯硼酸因其在羧酸和胺之间的脱水酰胺化反应中的有效性而备受关注,表明相关化合物在温和条件下促进键合形成的潜力(Ke Wang, Yanhui Lu, & K. Ishihara, 2018)。同样,芳基硼酸在铑配合物催化的不对称1,4-加成反应中的应用展示了苯硼酸衍生物在不对称合成中的潜力,为手性分子提供了途径(M. Kuriyama & K. Tomioka, 2001)。

材料科学和纳米技术

苯硼酸在设计和合成先进材料,如共价有机框架(COFs)和用于生物应用的纳米材料中起着关键作用。一项关于通过苯二硼酸缩合反应合成的共价有机框架的研究突显了硼酸衍生物在创造具有高比表面积和热稳定性的多孔材料中的结构多样性和功能潜力(A. P. Côté等人,2005)。此外,经过苯硼酸修饰的纳米颗粒已被研究用于生物应用,包括作为抗病毒治疗药物,展示了这些化合物在纳米技术和医学研究中的广泛应用(M. Khanal et al., 2013)。

生物应用和传感

苯硼酸衍生物已被广泛探索其在生物应用中的作用,特别是在药物传递和生物传感方面。例如,含有苯硼酸的材料对葡萄糖的响应行为被利用在开发对葡萄糖水平变化做出反应的胰岛素传递系统中,表明4-(2,2-二氟乙氧基)苯硼酸在创建敏感和选择性生物传感器方面的潜在应用(Rujiang Ma & Linqi Shi, 2014)。

作用机制

Target of Action

Boronic acids, in general, are known to be used as synthetic intermediates in organic synthesis .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Result of Action

The use of boronic acids in suzuki–miyaura coupling contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It is known that boronic acids are generally stable and environmentally benign .

安全和危害

生化分析

Biochemical Properties

4-(2,2-Difluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups. For instance, it can interact with serine proteases by forming a covalent bond with the hydroxyl group of the serine residue in the active site, thereby inhibiting the enzyme’s activity . Additionally, 4-(2,2-Difluoroethoxy)phenylboronic acid can bind to glycoproteins and other carbohydrate-containing biomolecules, influencing their function and stability .

Cellular Effects

The effects of 4-(2,2-Difluoroethoxy)phenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Furthermore, 4-(2,2-Difluoroethoxy)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-(2,2-Difluoroethoxy)phenylboronic acid involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, forming a covalent bond with a nucleophilic residue such as serine or cysteine . This interaction can inhibit the enzyme’s activity by blocking the active site or inducing conformational changes that reduce its catalytic efficiency . Additionally, 4-(2,2-Difluoroethoxy)phenylboronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their ability to regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,2-Difluoroethoxy)phenylboronic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term exposure to 4-(2,2-Difluoroethoxy)phenylboronic acid can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .

Dosage Effects in Animal Models

The effects of 4-(2,2-Difluoroethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage optimization when using 4-(2,2-Difluoroethoxy)phenylboronic acid in animal studies .

Metabolic Pathways

4-(2,2-Difluoroethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in the levels of key metabolites . Additionally, 4-(2,2-Difluoroethoxy)phenylboronic acid can interact with cofactors such as NADH and FADH2, influencing their redox states and overall metabolic activity . These interactions highlight the compound’s potential to modulate cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-(2,2-Difluoroethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, 4-(2,2-Difluoroethoxy)phenylboronic acid can bind to intracellular proteins and other biomolecules, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of 4-(2,2-Difluoroethoxy)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, and other subcellular structures, where it exerts its biochemical effects . Targeting signals such as nuclear localization sequences or mitochondrial targeting peptides can facilitate the transport of 4-(2,2-Difluoroethoxy)phenylboronic acid to specific subcellular compartments . Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the compound’s localization and activity .

属性

IUPAC Name |

[4-(2,2-difluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNRGSJVRBZBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669702 | |

| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958453-65-1 | |

| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)

![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)

![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)